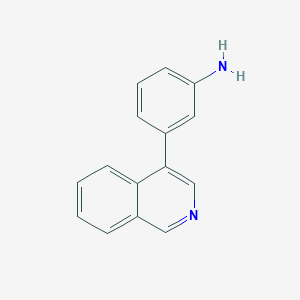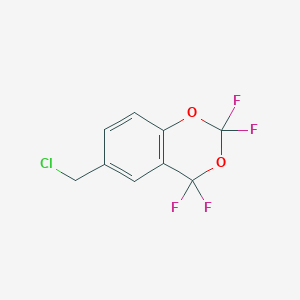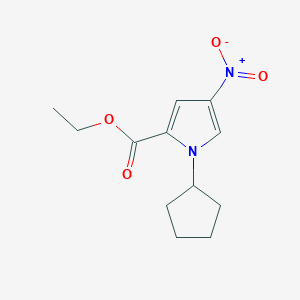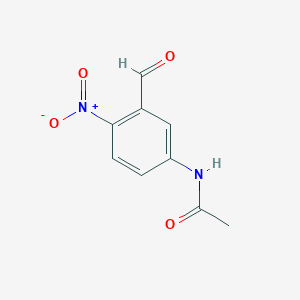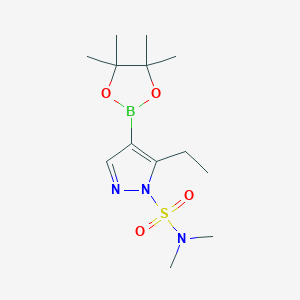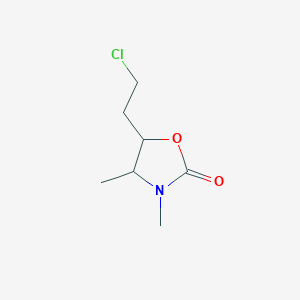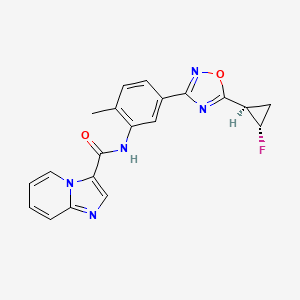
Labuxtinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Labuxtinib is a synthetic organic compound classified as a tyrosine kinase inhibitor and antineoplastic agent. It is primarily known for its inhibitory effects on the c-KIT receptor, a type of receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation . This compound has gained attention for its potential therapeutic applications, particularly in the treatment of cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of labuxtinib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of imidazo[1,2-a]pyridine-3-carboxamide and subsequent functionalization to introduce the fluorocyclopropyl and oxadiazolyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Labuxtinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify this compound’s functional groups, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Labuxtinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tyrosine kinase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate cell growth and differentiation.
Medicine: Explored as a therapeutic agent for treating cancers, particularly those involving c-KIT mutations.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Labuxtinib exerts its effects by inhibiting the activity of the c-KIT receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. This compound binds to the ATP-binding site of the c-KIT receptor, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: Targets multiple receptor tyrosine kinases and is used for renal cell carcinoma and gastrointestinal stromal tumors.
Dasatinib: Inhibits multiple tyrosine kinases and is used for chronic myeloid leukemia and acute lymphoblastic leukemia.
Labuxtinib’s unique selectivity for the c-KIT receptor makes it a promising candidate for targeted cancer therapy, distinguishing it from other tyrosine kinase inhibitors.
Properties
Molecular Formula |
C20H16FN5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[5-[5-[(1R,2S)-2-fluorocyclopropyl]-1,2,4-oxadiazol-3-yl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16FN5O2/c1-11-5-6-12(18-24-20(28-25-18)13-9-14(13)21)8-15(11)23-19(27)16-10-22-17-4-2-3-7-26(16)17/h2-8,10,13-14H,9H2,1H3,(H,23,27)/t13-,14-/m0/s1 |
InChI Key |
RHNJOZCVGSBEAG-KBPBESRZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)[C@H]3C[C@@H]3F)NC(=O)C4=CN=C5N4C=CC=C5 |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3F)NC(=O)C4=CN=C5N4C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


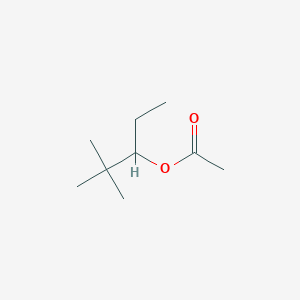
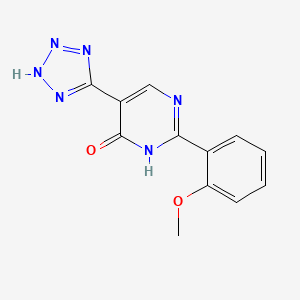
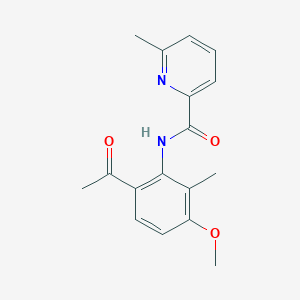
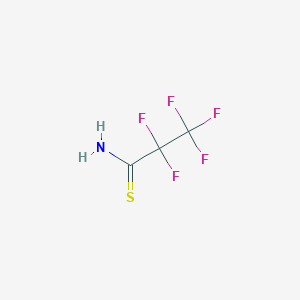
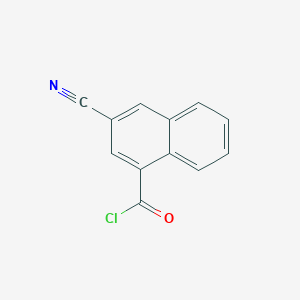
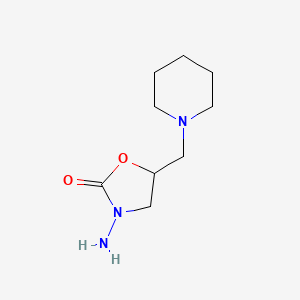
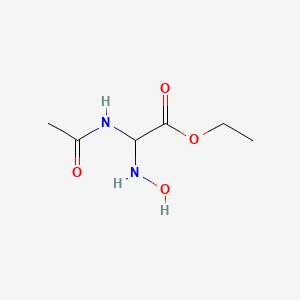
![Ethyl 3-isopropyl-[1,2,4]thiadiazole-5-carboxylate](/img/structure/B8432826.png)
